molecular formula C9H9Cl2N B14004321 Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]- CAS No. 59414-48-1

Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-

Katalognummer: B14004321
CAS-Nummer: 59414-48-1
Molekulargewicht: 202.08 g/mol
InChI-Schlüssel: VZVWQYUYEHMBOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a chloro group attached to the ethanamine backbone, along with a 4-chlorophenylmethylene group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- typically involves the reaction of ethanamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce simpler amines.

Wissenschaftliche Forschungsanwendungen

ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- involves its interaction with specific molecular targets. The chloro group and the phenylmethylene moiety play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanamine, 2-chloro-N,N-dimethyl-
  • 2-Chloroethylamine
  • 2-Chloro-N-ethylethanamine

Uniqueness

ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- is unique due to the presence of both chloro and phenylmethylene groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

59414-48-1

Molekularformel

C9H9Cl2N

Molekulargewicht

202.08 g/mol

IUPAC-Name

N-(2-chloroethyl)-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C9H9Cl2N/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4,7H,5-6H2

InChI-Schlüssel

VZVWQYUYEHMBOH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NCCCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.